![molecular formula C13H19N3S B7630141 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7630141.png)
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been proposed that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that it may act as a plant growth regulator by promoting the synthesis of plant hormones.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. In plant studies, it has been shown to promote the growth and development of plants by increasing the synthesis of plant hormones.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its potential as a candidate for the development of anticancer drugs. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the study of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole. One direction is to further investigate its potential as a candidate for the development of anticancer drugs. Another direction is to explore its potential as a plant growth regulator and its applications in agriculture. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying potential targets for its activity.
Synthesis Methods
The synthesis of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole can be achieved through a multistep process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with thionyl chloride to form 6-methylsulfanylpyridazine. This compound is then reacted with cyclohexanone in the presence of sodium ethoxide to form the desired product.
Scientific Research Applications
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
1-(6-methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-7-6-12(14-15-13)16-9-8-10-4-2-3-5-11(10)16/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVEPXYQQMYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)N2CCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.